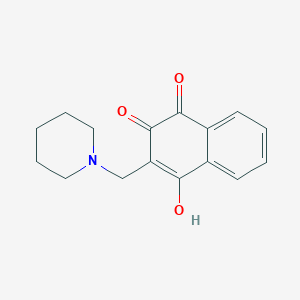![molecular formula C13H20FNO2Si B11852237 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- CAS No. 917470-55-4](/img/structure/B11852237.png)
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide: is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 4-fluorobenzamide core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorobenzenes.
Wissenschaftliche Forschungsanwendungen
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide involves its ability to act as a protecting group. The TBDMS group stabilizes the compound by preventing reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylating agent for protecting hydroxyl groups.
tert-Butyldimethylsilanol: Another silylating agent with similar protective properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in organic synthesis for introducing the TBDMS group.
Uniqueness
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide is unique due to the presence of both the TBDMS protecting group and the 4-fluorobenzamide core. This combination provides enhanced stability and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
917470-55-4 |
|---|---|
Molekularformel |
C13H20FNO2Si |
Molekulargewicht |
269.39 g/mol |
IUPAC-Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzamide |
InChI |
InChI=1S/C13H20FNO2Si/c1-13(2,3)18(4,5)17-15-12(16)10-6-8-11(14)9-7-10/h6-9H,1-5H3,(H,15,16) |
InChI-Schlüssel |
JHBOKNMTJXEMRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
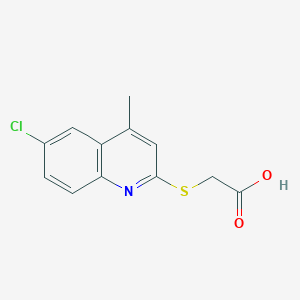
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
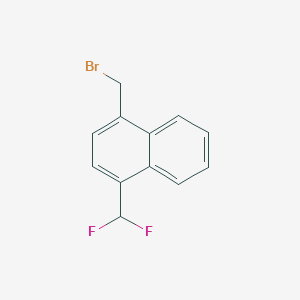
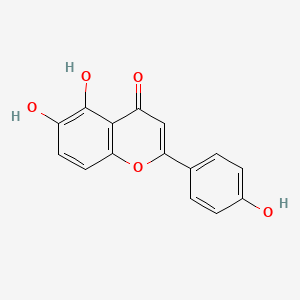




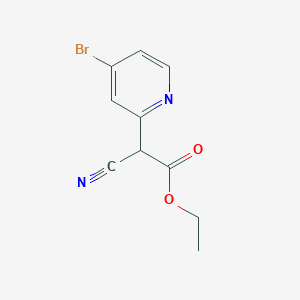

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)
![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)
